18F-Radiolabeling Efficiency: 3-Methyl-2-nitropyridine Achieves 70–89% RCY Comparable to 3-Methoxy Analog
In a systematic study of nucleophilic aromatic substitution by [18F]fluoride, 3-methyl-2-nitropyridine demonstrated efficient radiofluorination with radiochemical yields (RCY) of 70–89% at 140 °C within 1–30 minutes. This performance was quantitatively comparable to the 3-methoxy-2-nitropyridine analog under identical conditions, with both substrates yielding high RCY values [1]. The data indicate that the electron-donating methyl group does not significantly impede SNAr reactivity, contrary to expectations based on +I effects, making this compound a viable precursor for 18F-labeled pyridine derivatives in PET tracer development.
| Evidence Dimension | Radiochemical Yield (RCY) in [18F]fluoride substitution |
|---|---|
| Target Compound Data | 70–89% |
| Comparator Or Baseline | 3-Methoxy-2-nitropyridine: 70–89% |
| Quantified Difference | Comparable yields (no significant difference) |
| Conditions | n.c.a. [18F]fluoride, K[18F]F-K222 complex, 140 °C, 1–30 min reaction time |
Why This Matters
Confirms that 3-methyl-2-nitropyridine is a high-yielding precursor for 18F-radiofluorination, enabling reliable PET tracer synthesis without requiring methoxy substituents.
- [1] Malik, N., Solbach, C., Voelter, W., & Machulla, H. J. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(3), 757-764. View Source
